A Technical Guide to the Physicochemical Properties of 5-fluoroisoquinolin-4-amine (CAS 1783390-81-7)
A Technical Guide to the Physicochemical Properties of 5-fluoroisoquinolin-4-amine (CAS 1783390-81-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of 5-fluoroisoquinolin-4-amine, a heterocyclic compound of increasing interest in medicinal chemistry. As a substituted isoquinoline, its unique structural features—a fluorinated aromatic system combined with a primary amine—impart properties that are critical for its application as a building block in the synthesis of novel therapeutic agents.[1] This guide synthesizes available data, draws comparisons with structurally related molecules, and outlines robust experimental protocols for the precise determination of its key chemical characteristics.
Molecular Structure and Core Identifiers
5-fluoroisoquinolin-4-amine is an aromatic amine built upon a bicyclic isoquinoline scaffold.[1] The molecule's architecture is defined by a fluorine atom at the 5-position and an amino group at the 4-position. The fluorine atom, being highly electronegative, significantly influences the electronic distribution within the aromatic ring system, thereby modulating the basicity (pKa) of the adjacent amino group and the overall reactivity of the molecule.[1][2] This strategic functionalization is a key reason for its utility in drug discovery programs, where such modulations can fine-tune drug-target interactions and improve pharmacokinetic profiles.[2]
Caption: Molecular Structure of 5-fluoroisoquinolin-4-amine.
| Identifier | Value |
| IUPAC Name | 5-fluoroisoquinolin-4-amine |
| CAS Number | 1783390-81-7 |
| Molecular Formula | C₉H₇FN₂[1] |
| Molecular Weight | 162.17 g/mol [2] |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CN=C2)N |
| InChI Key | WSUBMVBAMAKLFM-UHFFFAOYSA-N[2] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 5-fluoroisoquinolin-4-amine (CAS 1783390-81-7) is not extensively published. However, by examining its close structural isomers and related aromatic amines, we can establish reliable predictions for its key properties. The following table summarizes these expected values, which are critical for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Predicted/Comparative Value | Rationale & Commentary |
| Appearance | Crystalline solid | Aromatic amines are typically low-melting solids or high-boiling liquids.[3] Given the rigid, planar structure, a solid state at room temperature is expected. |
| Melting Point | ~212-214 °C | This value is based on the structurally similar 5-fluoroquinazolin-4-amine.[4] The actual melting point will be dependent on crystalline packing and purity. |
| Boiling Point | ~363 °C at 760 mmHg | Based on the isomeric compound 7-fluoroisoquinolin-4-amine (CAS 1785090-95-0).[5] High boiling points are characteristic of aromatic amines.[3] |
| pKa | ~6.5 - 7.5 (Predicted) | The amino group is basic. However, its basicity is significantly weaker than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.[3] The additional electron-withdrawing effect of the fluorine atom at C5 will further reduce basicity.[2] |
| LogP | ~1.2 - 1.3 | This predicted value for lipophilicity is based on the isomer 7-fluoroisoquinolin-4-amine (LogP = 1.26).[5] This moderate lipophilicity is often a desirable trait in drug candidates. |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. | Expected to be soluble in common organic solvents. Aqueous solubility is likely low at neutral pH but should increase significantly in acidic conditions (pH < pKa) due to the protonation of the 4-amino group to form a more soluble salt. |
Methodologies for Experimental Characterization
To move beyond prediction and establish definitive values, rigorous experimental validation is necessary. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters for any drug development program.
Experimental Workflow: pKa Determination via Potentiometric Titration
Causality: The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which directly governs its aqueous solubility, membrane permeability, and ability to interact with biological targets. Potentiometric titration is a gold-standard, direct method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
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Preparation: Accurately weigh ~1-2 mg of 5-fluoroisoquinolin-4-amine and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., 10% Methanol in water) can be used, but the pKa value should be corrected to an aqueous equivalent.
-
Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Acidic Titration: Place the sample solution in a thermostatted vessel under gentle stirring. Titrate with a standardized acid solution (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant. Continue well past the inflection point.
-
Basic Titration: Repeat the process with a fresh sample, this time titrating with a standardized base (e.g., 0.1 M NaOH).
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).
Experimental Workflow: LogP Determination via Shake-Flask Method
Causality: The partition coefficient (LogP) quantifies a molecule's lipophilicity, a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The classic shake-flask method provides a direct measure of partitioning between an aqueous and an immiscible organic phase, typically n-octanol.
Caption: Workflow for LogP determination by the shake-flask method.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 5-fluoroisoquinolin-4-amine in the pre-saturated n-octanol at a concentration that will be accurately quantifiable post-partitioning (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine a known volume of the pre-saturated aqueous buffer with a known volume of the stock solution (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake it vigorously at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Reactivity and Stability Profile
The chemical behavior of 5-fluoroisoquinolin-4-amine is dictated by its functional groups.
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Amino Group (NH₂): As a primary aromatic amine, the 4-amino group is a nucleophilic center and a site of basicity. It readily undergoes common amine reactions such as:
-
Isoquinoline Ring System: The fluorinated aromatic core can undergo electrophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atom can deactivate the ring.[1] The combined directing effects of the activating amino group and the deactivating fluorine atom will determine the regioselectivity of such reactions. The compound may also be susceptible to oxidation under harsh conditions.[1]
-
Storage and Stability: For long-term storage, the compound should be kept at room temperature in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[2]
Conclusion
5-fluoroisoquinolin-4-amine is a valuable heterocyclic building block with physicochemical properties that make it highly attractive for drug discovery. Its moderate lipophilicity, tunable basicity, and reactive handles provide a solid foundation for the synthesis of complex molecular architectures. While predictive data offers a strong starting point, the experimental determination of its pKa, LogP, and solubility, using the robust protocols outlined herein, is essential for advancing its application in the development of next-generation therapeutics.
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Chemsrc. (2025, September 18). 7-Fluoroisoquinolin-4-amine | CAS#:1785090-95-0. Retrieved from [Link]
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